6-Methylpiperidine-2-carboxylic acid

Description

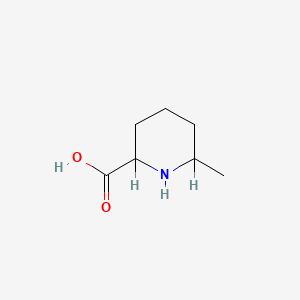

6-Methylpiperidine-2-carboxylic acid (CAS: 99571-58-1) is a piperidine derivative featuring a methyl group at position 6 and a carboxylic acid moiety at position 2 of the saturated six-membered ring. Its molecular formula is C₇H₁₃NO₂, with a molecular weight of 143.18 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and ligands. Its synthesis involves hydrogenation of 6-methylpyridine-2-carboxylic acid derivatives, as demonstrated in protocols using acyl chloride methods .

Properties

IUPAC Name |

6-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-3-2-4-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLDCUQUFBWSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40902716 | |

| Record name | NoName_3265 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40902716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methyl-2-piperidone with cyanide ions, followed by hydrolysis to yield the carboxylic acid. The reaction conditions often include the use of a strong base and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 6-methyl-2-piperidone in the presence of a suitable catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The compound is often synthesized via hydrolysis of its ester derivatives. A patented method (CN113387874B) demonstrates this process using alkaline conditions:

Reaction Scheme :

Ethyl 1-acetyl-6,6-dimethylpiperidine-2-carboxylate + NaOH → 6,6-dimethylpiperidine-2-carboxylic acid

Key Data :

| Parameter | Optimal Condition | Yield | Purity |

|---|---|---|---|

| NaOH Equivalents | 4 eq | 85.7% | 99% |

| Temperature | 100°C | 85.7% | 99% |

| Reaction Time | 2 hours | 85.7% | 99% |

Condition Variations :

-

Lowering temperature to 75°C or 50°C reduced yields to 75.3% and 67.0%, respectively .

-

Excess NaOH (5 eq) or higher temperatures (110°C) promoted side reactions, lowering yields .

Carboxylic Acid Group

The −COOH group enables classical acid-derived reactions:

-

Esterification : Potential formation of methyl/ethyl esters under acidic catalysis (e.g., H₂SO₄, methanol).

-

Amidation : Reaction with amines (e.g., NH₃) to form piperidine-2-carboxamides.

-

Decarboxylation : Thermal or oxidative loss of CO₂ under basic conditions, though specific data is limited.

Piperidine Ring

The secondary amine and methyl group influence ring reactivity:

-

N-Alkylation/Acylation : Quaternization with alkyl halides or acylation with anhydrides.

-

Oxidation : Potential ring-opening under strong oxidants (e.g., KMnO₄), though stability under mild conditions is noted .

Comparative Reaction Analysis

Reactivity differs from structurally similar compounds:

Research Limitations

Available literature focuses primarily on synthesis rather than post-synthesis reactivity. Direct experimental data on reactions like decarboxylation or ring functionalization remain sparse. Future studies should explore:

-

Catalytic hydrogenation of the ring.

-

Cross-coupling reactions at the methyl group.

-

Biological interactions leveraging its chiral centers.

Scientific Research Applications

While comprehensive data tables and well-documented case studies for 6-Methylpiperidine-2-carboxylic acid are not available in the search results, the following information regarding its properties, related compounds, and potential applications can be presented.

This compound is a chemical compound with the molecular formula . Information on similar compounds and related research areas may provide insights into potential applications.

Related Compounds and Research Areas

- Piperidine-2-carboxylic acid derivatives: The search results mention several compounds similar to this compound, including piperidine-2-carboxylic acid hydrochloride and its derivatives . These compounds may have related applications in various research fields.

- Hydrogenated pyridines: The production of N-methyl piperidine-2-carboxylic acid, a local anesthetic, involves the hydrogenation of picolinic acid-2,6-xylidide . This highlights the relevance of hydrogenated pyridines in pharmaceutical chemistry.

- Lung adenocarcinoma cell lines: Research on lung adenocarcinoma cell lines explores the efficacy of different treatments and compounds . While this compound is not directly mentioned, this area of study may reveal potential applications for similar compounds in cancer research.

Potential Applications

- Pharmaceuticals: N-methyl piperidine-2-carboxylic acid, produced from picolinic acid-2,6-xylidide, is a known local anesthetic . This suggests that this compound and its derivatives might have pharmaceutical applications.

- Chemical research: this compound is available for research purposes . Its use in experiments, such as the preparation of related compounds, indicates its role in chemical synthesis and analysis .

- Anti-cancer studies: Gossypol, a polyphenolic compound, has shown anti-tumor effects on gastric cancer cell lines . Umbelliprenin has demonstrated cytotoxic/anti-proliferative effects against lung cancer cell lines . Although these compounds differ from this compound, they highlight the potential for exploring similar compounds in cancer research.

In vivo Formulation

Mechanism of Action

The mechanism of action of 6-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The piperidine ring structure allows for interactions with various receptors and ion channels, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between 6-Methylpiperidine-2-carboxylic acid and related compounds:

Key Observations :

- Ring Saturation : Piperidine derivatives (saturated rings) exhibit greater conformational flexibility compared to pyridine analogs (aromatic rings), influencing their reactivity and biological interactions .

- In contrast, oxo or hydroxyl groups (e.g., 6-Oxopiperidine-2-carboxylic acid) introduce polarity, affecting solubility and metabolic stability .

Biological Activity

6-Methylpiperidine-2-carboxylic acid (also known as 6-Methyl-2-piperidinecarboxylic acid) is an organic compound with the molecular formula C7H13NO2. It is a derivative of piperidine characterized by a carboxylic acid group at the second position and a methyl group at the sixth position of the piperidine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C7H13NO2

- Molecular Weight : 143.19 g/mol

- Functional Groups : Carboxylic acid, amine

The unique structure of this compound allows it to participate in various biochemical interactions, primarily due to its properties as an α-amino acid. This characteristic enables the compound to engage in protein synthesis and other metabolic processes involving amino acids .

The biological activity of this compound is primarily attributed to its ability to act as a ligand, interacting with specific receptors and enzymes. This interaction can modulate various biological pathways, which may lead to therapeutic effects. Notably, it may influence neurotransmitter pathways or enzyme activities, contributing to its potential use in treating conditions related to glycine metabolism .

Targeted Biological Pathways

- Protein Synthesis : As an α-amino acid, it may play a role in synthesizing proteins essential for cellular functions.

- Neurotransmitter Modulation : Potential influence on neurotransmitter systems, possibly affecting mood and cognitive functions.

- Glycine Metabolism : May interact with the glycine cleavage system P-protein (GLDC), modulating glycine levels which are crucial for various physiological functions .

Biological Activities and Research Findings

Research has indicated several promising biological activities associated with this compound:

-

Anticancer Potential : Studies have shown that compounds related to piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, its structural similarities suggest potential anticancer activity .

Compound Cell Line IC50 (µM) Compound X MCF-7 (Breast Cancer) 15.5 Compound Y HepG2 (Liver Cancer) 12.0 - Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may provide neuroprotective benefits, particularly in conditions like Alzheimer's disease. Research on similar piperidine compounds indicates potential for enhancing cognitive function and reducing neurodegeneration .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives can exhibit antibacterial and antifungal properties, although specific investigations into this compound are still required to confirm these effects .

Case Studies

A recent study explored the synthesis of new chiral piperidine derivatives, including those based on this compound. The research highlighted the compound's utility in synthesizing more complex biologically active molecules, emphasizing its role as a versatile building block in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.